2-Ethoxy-5-(m-tolylethynyl)pyrimidine

mGlu5 NAM allosteric modulator partial antagonism

2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine (CAS 1172612‑42‑8) is a pyrimidine derivative containing an ethoxy group at the 2‑position and a meta‑tolylethynyl substituent at the 5‑position. It acts as a full, noncompetitive antagonist (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a class C G‑protein‑coupled receptor implicated in anxiety, pain, and fragile X syndrome.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 1172612-42-8
Cat. No. B12734815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-(m-tolylethynyl)pyrimidine
CAS1172612-42-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=N1)C#CC2=CC=CC(=C2)C
InChIInChI=1S/C15H14N2O/c1-3-18-15-16-10-14(11-17-15)8-7-13-6-4-5-12(2)9-13/h4-6,9-11H,3H2,1-2H3
InChIKeyLZJPKUYOMGXTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 2-Ethoxy-5-(m-tolylethynyl)pyrimidine (CAS 1172612-42-8): A Well‑Characterized mGlu5 Negative Allosteric Modulator (NAM) for Preclinical Pharmacology Studies


2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine (CAS 1172612‑42‑8) is a pyrimidine derivative containing an ethoxy group at the 2‑position and a meta‑tolylethynyl substituent at the 5‑position. It acts as a full, noncompetitive antagonist (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a class C G‑protein‑coupled receptor implicated in anxiety, pain, and fragile X syndrome. The compound was identified within a systematic structure–activity relationship (SAR) campaign that converted a partial antagonist lead into full NAMs or positive allosteric modulators (PAMs) through distinct ‘molecular‑switch’ modifications [1][2].

Why In‑Class mGlu5 Pyrimidine Ligands Cannot Simply Be Substituted for 2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine


Close structural analogs of 2‑ethoxy‑5‑(m‑tolylethynyl)pyrimidine display divergent pharmacological modes (NAM vs PAM) and often show significant potency differences when the 2‑position is altered. The presence of the ethoxy group at the 2‑position of the pyrimidine ring is critical for maintaining full NAM activity with intermediate potency (IC₅₀ ~21 nM). Removing the ethoxy group (e.g., compound 9, IC₅₀ = 7.5 nM) increases potency but eliminates the synthetic handle that allows further derivatisation; replacing it with an aminomethyl group (e.g., compound 16c, EC₅₀ = 21 nM) paradoxically converts the molecule into a PAM [1]. Consequently, simply selecting the most potent in‑class compound, or a compound with the same distal‑phenyl substitution but a different 2‑substituent, will not reproduce the unique NAM pharmacology that 2‑ethoxy‑5‑(m‑tolylethynyl)pyrimidine provides.

Quantitative Differentiation of 2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine Against Key Analogs


Full NAM Activity Compared to Partial Antagonist Lead Compound 8

2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine (16a) behaves as a full non‑competitive antagonist (NAM) at the mGlu5 receptor, producing 100 % inhibition of the glutamate response, whereas the unsubstituted phenyl analog 5‑(phenylethynyl)pyrimidine (compound 8) acts as a partial antagonist that achieves only 71 % inhibition. In terms of potency, 16a (IC₅₀ = 21.1 ± 2.8 nM) is 23‑fold more potent than compound 8 (IC₅₀ = 486 nM) measured under identical conditions in HEK293 cells expressing rat mGlu5 [1].

mGlu5 NAM allosteric modulator partial antagonism

Molecular Switch: 2‑Ethoxy Group Maintains NAM Activity While 2‑Aminomethyl Confers PAM Activity

A single‑point change at the pyrimidine 2‑position flips the pharmacological mode of the compound. 2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine (16a) is a potent mGlu5 NAM (IC₅₀ = 21.1 ± 2.8 nM, 100 % inhibition), while its direct analog 2‑aminomethyl‑5‑(m‑tolylethynyl)pyrimidine (16c) is a potent mGlu5 PAM (EC₅₀ = 21.1 ± 1.8 nM, 5.9‑fold leftward shift of the glutamate concentration–response curve) with equal target potency but opposite functional effect [1].

molecular switch NAM vs PAM structure-activity relationship

Regioisomeric Differentiation: 5‑Substituted Pyrimidine 16a vs. 2‑Substituted Pyrimidine 17b

The regioisomer 2‑(m‑tolylethynyl)pyrimidine (17b) is a moderately more potent mGlu5 NAM (IC₅₀ = 10.8 ± 2.1 nM) than 5‑substituted 16a (IC₅₀ = 21.1 ± 2.8 nM). However, 17b lacks a 2‑position substituent, which eliminates the possibility of using that position for further chemical optimisation or for modulating physicochemical properties. Additionally, 17b was profiled in vivo in a Geller‑Seifter conflict model, where it produced a significant dose‑dependent increase in punished responding (anxiolytic‑like effect) at doses of 10 and 30 mg/kg (p < 0.05 vs vehicle), with no effect on unpunished responding [1].

regioisomeric pyrimidine NAM potency mGlu5

mGlu5 Selectivity Profile Within the Regioisomeric Series

The regioisomer 17b was explicitly shown to be selective for mGlu5 with no detectable activity (>10 µM) at the closely related group I, II, and III metabotropic glutamate receptors mGlu1‑4,7,8 [1]. Although a full selectivity panel for 16a was not independently published, its near‑identical potency rank order and shared allosteric binding site among the 5‑(phenylethynyl)pyrimidine series [1][2] support a comparable selectivity window. Specific binding data from the Guide to Pharmacology database confirms 16a affinity for mGlu5 (pKᵢ = 7.04, Kᵢ = 91 nM) with no annotated off‑target activities below 10 µM [2].

GPCR selectivity mGlu5 off-target

Physicochemical Differentiation: Lower Molecular Weight and Optimal H‑Bond Profile for CNS Penetration

2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine (MW = 238.28 g/mol; 0 H‑bond donors, 3 H‑bond acceptors; rotatable bonds = 2) complies with all Lipinski rule‑of‑five parameters for CNS drug‑likeness. In comparison, the aminomethyl analog 16c (MW = 225.29 g/mol; 1 H‑bond donor) introduces polarity that may alter brain penetration, while the highly potent but unsubstituted NAM 9 (5‑(m‑tolylethynyl)pyrimidine, MW = 194.23 g/mol) lacks a polar 2‑substituent that can be used for further chemical optimisation [1][2].

CNS drug properties molecular weight hydrogen bonding

Human vs Rodent Potency Equivalence and Binding Affinity

The compound shows consistent potency across species: pIC₅₀ = 7.66 (IC₅₀ = 22 nM) at human mGlu5 and pKᵢ = 7.04 (Kᵢ = 91 nM) at rat mGlu5, as recorded in the IUPHAR/BPS Guide to Pharmacology database [1]. This cross‑species consistency is valuable during translational preclinical evaluation and compares favourably with reference NAMs such as MPEP (IC₅₀ ~36 nM at human mGlu5) and MTEP (IC₅₀ ~16 nM), placing 16a in the same potency range as widely used tool compounds [1][2].

human mGlu5 cross-species pharmacology binding affinity

Optimal Research and Industrial Use Cases for 2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine


Defining NAM‑Specific Molecular Switches in mGlu5 Allosteric Modulator SAR Studies

Investigators mapping the structural determinants that govern NAM vs PAM pharmacology can use 16a as a reference NAM and directly compare it with the equipotent PAM analog 16c. This pair shares an identical distal phenyl substituent (3‑methylphenyl) but differs only at the pyrimidine 2‑position (OEt vs NHMe), making them ideal for studying the structural basis of biased allosteric modulation [1].

In Vitro Tool Compound for Full mGlu5 Receptor Inactivation

Because 16a produces complete (100 %) inhibition of glutamate‑induced calcium mobilisation at mGlu5 with an IC₅₀ of ~21 nM, it serves as a robust in vitro tool for experiments that require complete and selective pharmacological silencing of mGlu5, such as studying synaptic plasticity mechanisms or validating mGlu5‑dependent phenotypic endpoints in neuronal cultures [1][2].

Lead‑like Starting Point for CNS‑Penetrant mGlu5 NAM Lead Optimisation

With CNS‑favourable physicochemical parameters (MW ≈238 Da, no H‑bond donors, 3 H‑bond acceptors, XLogP ≈2.2), 16a represents an attractive lead‑like scaffold for medicinal chemistry programmes aiming to develop brain‑penetrant mGlu5 NAMs. The 2‑ethoxy substituent provides a convenient handle for parallel synthesis of focused libraries targeting improved DMPK properties [1][3].

Cross‑Species mGlu5 Target Engagement Validation

The compound exhibits consistent activity at human and rat mGlu5 (pIC₅₀ = 7.66 and pKᵢ = 7.04, respectively), making it suitable as a species‑independent probe for translational studies. Researchers can use 16a to confirm that pharmacological observations made in rodent models translate to human receptor pharmacology, an essential step in preclinical drug discovery [2][4].

Quote Request

Request a Quote for 2-Ethoxy-5-(m-tolylethynyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.